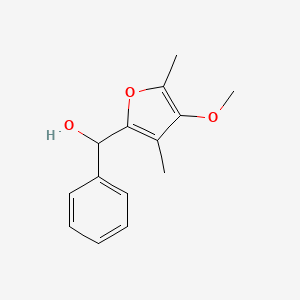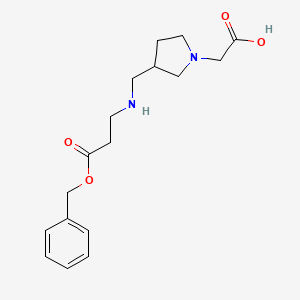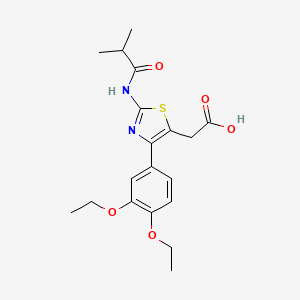
Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de derivados de pirimidina. Los derivados de pirimidina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo típicamente implica un proceso de varios pasos. Un método común involucra la reacción del 4-metil-2-cloropirimidina-5-carboxilato de etilo con 3-oxopiperazina en condiciones de reflujo. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF). La mezcla de reacción se calienta a alrededor de 100 °C durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirimidina, donde los nucleófilos como las aminas o los tioles reemplazan sustituyentes específicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a 0 °C.
Sustitución: Aminas en presencia de una base como la trietilamina en un solvente aprótico como el acetonitrilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus potenciales efectos terapéuticos, incluidas las actividades antiinflamatorias, antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Las dianas moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
El 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo se puede comparar con otros derivados de pirimidina, como:
4-Metil-6-fenil-2-(4-((1-(3-(trifluorometil)fenil)-1H-1,2,3-triazol-4-il)metil)piperazin-1-il)pirimidina-5-carboxilato de etilo: Conocido por sus propiedades neuroprotectoras y antiinflamatorias.
4-[5-(Metoximetil)furano-2-il]-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo: Sintetizado a través de una reacción de Biginelli multicomponente de una sola olla y estudiado por sus potenciales actividades biológicas.
La singularidad del 4-Metil-2-(3-oxopiperazin-1-il)pirimidina-5-carboxilato de etilo radica en sus características estructurales específicas y la amplia gama de reacciones que puede experimentar, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C12H16N4O3 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N4O3/c1-3-19-11(18)9-6-14-12(15-8(9)2)16-5-4-13-10(17)7-16/h6H,3-5,7H2,1-2H3,(H,13,17) |
Clave InChI |
SSCZAZDUSPTCBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C)N2CCNC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)





![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)
